10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
Description
Properties
IUPAC Name |
10-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2S/c19-13-5-3-6-14(20)12(13)11-22-15-7-1-2-8-16(15)23-17-9-4-10-21-18(17)22/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBVNILOUDPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazine ring, followed by the introduction of the pyridine ring and the 2-chloro-6-fluorobenzyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Core Scaffold Formation
The pyrido[3,2-b] benzothiazine system is synthesized via cyclocondensation of 2-aminopyridine derivatives with sulfur-containing precursors (e.g., o-halothiophenols) under basic conditions . For example:
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Reaction : Fusion of 3-aminopyridine with 2-bromothiophenol in the presence of K₂CO₃ yields the tricyclic core .
Reactivity of Functional Groups
The compound’s reactivity is governed by its:
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Thiazine Nitrogen : Susceptible to alkylation, acylation, or oxidation.
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Aromatic Chloro and Fluoro Substituents : Participate in SNAr reactions under harsh conditions (e.g., with strong nucleophiles like amines) .
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Pyridine Ring : Acts as a weak base and coordinates with Lewis acids .
Notable Side Reactions :
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Hydrolysis : The benzyl chloride group may hydrolyze to a hydroxyl derivative in aqueous acidic/basic conditions.
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Over-alkylation : Excess alkylating agent can lead to quaternary ammonium salts .
Spectroscopic Characterization
Key Data from NMR and MS :
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¹H NMR (DMSO-d₆) :
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¹³C NMR : Peaks at 160–165 ppm (C–F), 115–125 ppm (aromatic C) .
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HRMS : [M+H]⁺ calculated for C₁₉H₁₂ClFN₃S: 384.03 (observed: 384.05) .
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons, benzyl methylene |
| ¹³C NMR | C–F coupling, aromatic carbons |
| HRMS | Molecular ion peak at m/z 384.05 |
| HPLC Purity | >98% (C18 column, MeOH/H₂O) |
Stability and Degradation Pathways
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Photodegradation : Prolonged UV exposure causes cleavage of the C–S bond in the thiazine ring .
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Hydrolytic Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 12) conditions .
Table 3: Stability Parameters
| Condition | Observation |
|---|---|
| pH 7.4 (aqueous) | Stable for 24 hours at 25°C |
| 0.1 M HCl | Degrades to hydroxyl derivative |
| UV light (254 nm) | 30% degradation in 6 hours |
Mechanistic Insights
Scientific Research Applications
Research indicates that derivatives of benzothiazole exhibit a wide range of biological activities, including:
- Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine have shown significant cytotoxicity against non-small cell lung cancer and breast cancer cells .
- Neuropharmacological Effects : Recent investigations into related compounds suggest potential applications in treating neurodegenerative diseases. These compounds have been evaluated for their inhibitory effects on monoamine oxidase and cholinesterase enzymes, which are crucial in managing depression and cognitive decline .
Table 2: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study focused on benzothiazole derivatives reported that modifications at the 2 and 6 positions significantly enhanced anticancer activity across multiple human cancer cell lines. The compound demonstrated potent selective inhibition of cell proliferation in vitro .
- Neuroprotective Potential : In a series of experiments assessing the effects of benzothiazole derivatives on neurodegenerative conditions, several compounds exhibited promising results in reducing depressive symptoms in animal models through monoamine oxidase inhibition .
Mechanism of Action
The mechanism of action of 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Core Heterocycle Variations: The target compound and Isothipendyl share a pyrido-benzothiazine core, whereas Pipazethate (PiCl) contains a benzothiadiazine core (with an additional nitrogen atom).
Substituent Effects: Halogenation: The 2-chloro-6-fluoro substitution in the target compound may improve metabolic stability and receptor binding compared to non-halogenated analogs (e.g., 10H-pyrido[3,2-b][1,4]benzothiazine) . Aminoalkyl vs. Ester Groups: Isothipendyl’s dimethylaminoethyl group confers antihistaminic activity, while Pipazethate’s ester-linked piperidine enhances bronchodilation .
Physicochemical Properties: The target compound’s molecular weight (333.81 g/mol) is lower than PiCl (437.54 g/mol), suggesting better bioavailability. Cloxypendyl’s higher boiling point (598.7°C) reflects stronger intermolecular forces due to its piperazineethanol chain .
Synthetic Routes: Benzylidene derivatives (e.g., from ) are synthesized via Knoevenagel condensation, while cyclization reactions (e.g., ) are common for imidazo-thiadiazole analogs. The target compound likely requires halogen-selective benzylation under controlled conditions.
Pharmacological and Analytical Insights
- Analytical Methods : Spectrophotometry and HPLC (used for PiCl quantification) are applicable for purity assessment . NMR data from chloro-fluorobenzyl analogs () indicate distinct chemical shifts for Cl/F substituents, aiding structural verification.
Biological Activity
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine (CAS No. 477873-02-2) is a synthetic compound belonging to the class of pyrido[3,2-b][1,4]benzothiazines. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C18H12ClFN2S
- Molecular Weight : 342.82 g/mol
- CAS Number : 477873-02-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that derivatives of benzothiazine exhibit significant antimicrobial properties against various bacterial and fungal strains. Specifically, studies indicate that compounds similar to this compound demonstrate effectiveness against Gram-positive bacteria and certain fungi .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
3. Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including lung (A549) and breast (T47D) cancer cells. The IC50 values for these cell lines range from 5 to 15 µg/mL, indicating moderate potency .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazine derivatives:
- A study on benzothiazine derivatives reported that certain modifications enhance their cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells .
- Another research highlighted the role of halogen substitutions (like chlorine and fluorine) in increasing the antimicrobial efficacy of benzothiazine derivatives .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of specific enzymes involved in inflammation and cancer progression.
- Interaction with cellular signaling pathways that regulate apoptosis and immune responses.
Q & A
Q. What are the primary synthetic routes for constructing the pyrido[3,2-b][1,4]benzothiazine core?
The core structure can be synthesized via hydrolytic cleavage of substituted 2-aminobenzothiazoles followed by cyclocondensation with halogenated reagents like 1-bromo-2-chloroethane or monochloroacetic acid. Reduction with LiAlH₄ yields intermediates, which are further functionalized through nucleophilic substitution or phase-transfer catalysis. For example, Gould-Jacobs quinoline synthesis has been employed to generate pyridobenzothiazine carboxylic acids with antibacterial activity .
Q. Which characterization techniques are critical for confirming the structure of this compound and its derivatives?
Key techniques include:
Q. How are initial biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?
- Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) pathogens.
- Anticancer evaluation : Cell viability assays (MTT) on cancer cell lines (e.g., SNB-19 glioblastoma, C-32 melanoma), with IC₅₀ values reported.
- Cytotoxicity : Testing on peripheral blood mononuclear cells to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, side-chain variations) influence biological activity?
- Chloro/fluoro substituents at the benzyl position enhance antibacterial potency by increasing lipophilicity and membrane penetration.
- Piperazinyl or methylpiperazine side chains improve pharmacokinetic properties (e.g., solubility, half-life) while maintaining anticancer activity. Derivatives violating Lipinski’s rule (>5 H-bond donors/acceptors, molecular weight >500) are prioritized for optimization .
Q. What reaction mechanisms govern the stability of pyrido[3,2-b][1,4]benzothiazine adducts with electrophiles?
- Lithiation reactions (e.g., with n-BuLi) yield carbanion intermediates stabilized by sulfur’s electron-withdrawing effects.
- Substitution reactions (e.g., with diethyl chlorophosphate) proceed via SN₂ pathways, forming 4a-ethyl derivatives or oxidation products. Deuterium exchange studies confirm regioselectivity (C-4 vs. C-2 positions) .
Q. What pharmacokinetic and toxicity profiles are reported for lead derivatives?
Q. How does this compound comply with drug-likeness criteria (e.g., Lipinski’s rule)?
Q. What strategies are used to improve metabolic stability under physiological conditions?
Q. How are advanced spectroscopic methods applied to resolve complex regiochemistry?
Q. What thermal stability data are available for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
